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Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is a crucial cell surface receptor that binds medium and long-chain free fatty acids (FFAs),

particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid

(EPA).[1][2] Encoded by the FFAR4 gene in humans, this receptor is a member of the

rhodopsin-like GPCR family and plays a pivotal role in a wide array of physiological processes.

[3] Its activation is linked to the regulation of metabolic homeostasis, including adipogenesis,

insulin sensitivity, and the secretion of incretin hormones such as glucagon-like peptide-1

(GLP-1).[4][5] Furthermore, GPR120 is a key mediator of potent anti-inflammatory effects,

primarily in macrophages and adipocytes. Given its diverse functions and tissue distribution,

GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory

diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).

GPR120 Gene Regulation
The expression of the FFAR4 gene is a tightly controlled process involving transcriptional and

post-transcriptional mechanisms, ensuring its tissue-specific and context-dependent functions.
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The regulation of FFAR4 gene expression is critical for its roles in metabolism and

inflammation. Several transcription factors have been identified that bind to the promoter region

of the FFAR4 gene to modulate its transcription.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a master regulator

of adipogenesis and is pivotal in controlling lipid metabolism and inflammation. The FFAR4

gene has been identified as a direct target of PPARγ. The activation of PPARγ can induce

the expression of GPR120, creating a synergistic feed-forward loop that enhances insulin

sensitivity. For instance, treatment of obese mice with PPARγ agonists like rosiglitazone, in

combination with a GPR120 agonist, has been shown to synergistically improve glucose

tolerance. This interplay underscores the potential for combination therapies targeting both

receptors.

Other Potential Transcription Factors: In silico analyses have predicted binding sites for

several other transcription factors in the FFAR4 gene promoter, including Cart-1, CBF(2),

CBF-A, E2F, E2F-1, and USF-1. The functional relevance of these sites in regulating

GPR120 expression requires further experimental validation.

Post-Transcriptional Regulation
MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression.

In the context of GPR120, specific miRNAs can influence brown adipogenesis and

thermogenesis.

miR-30b and miR-378: Eicosapentaenoic acid (EPA), a known GPR120 ligand, has been

shown to potentiate brown thermogenesis by up-regulating miR-30b and miR-378 in a

GPR120-dependent manner. This suggests that GPR120 signaling can modulate the

expression of miRNAs that are critical for brown adipose tissue (BAT) development and

function.

GPR120 Expression
GPR120 exhibits a wide but specific tissue distribution, which is fundamental to its diverse

physiological roles. It is highly expressed in cells and tissues that are central to metabolism and

immunity.
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Tissue and Cell-Type Distribution
GPR120 is prominently expressed in:

Adipose Tissue: High levels of GPR120 are found in both white adipose tissue (WAT) and

brown adipose tissue (BAT), particularly in mature adipocytes. Its expression increases

during adipocyte differentiation, and it is upregulated in the adipose tissue of mice on a high-

fat diet.

Immune Cells: GPR120 is highly expressed in pro-inflammatory macrophages, such as M1-

like macrophages, and resident liver macrophages (Kupffer cells).

Gastrointestinal Tract: Expression is notable in enteroendocrine L-cells and K-cells of the

intestine, where it mediates the secretion of incretin hormones like GLP-1 and gastric

inhibitory peptide (GIP). It is also found in taste bud cells, contributing to the sensing of

dietary fats.

Pancreas: GPR120 is expressed in pancreatic islet δ-cells, where it regulates somatostatin

secretion, thereby indirectly influencing insulin and glucagon release. It also has a protective

role in pancreatic β-cells against lipotoxicity.

Other Tissues: GPR120 expression has also been identified in the brain (hypothalamus),

lung, and heart.

Quantitative Expression Data
The following table summarizes the relative expression levels of GPR120 in various human

tissues and cells, compiled from multiple sources. Expression levels are categorized for ease of

comparison.
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Tissue/Cell Type Species
Relative
Expression Level

Reference

Adipose Tissue

Mature Adipocytes Human, Mouse High

Subcutaneous

Adipose
Human

Higher in obese vs.

lean

Omental Adipose Human
Higher in obese vs.

lean

Immune Cells

Pro-inflammatory

Macrophages (M1)
Mouse High

Kupffer Cells (Liver

Macrophages)
Mouse

High (induced by

HFD)

Gastrointestinal

System

Colon

(enteroendocrine L-

cells)

Human, Mouse High

Duodenum Human, Mouse Medium-High

Taste Bud Cells Human, Mouse Medium

Pancreas

Pancreatic Islet δ-cells Human, Mouse Medium

Central Nervous

System

Hypothalamus

(Arcuate Nucleus)
Rat Medium

Other

Lung Human Detected
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Heart (Cardiac

Myocytes)
Mouse Detected

Note: Relative expression levels are qualitative summaries (High, Medium, Detected) based on

the cited literature, which may use different methodologies (e.g., mRNA, protein levels).

GPR120 Signaling Pathways
Upon activation by FFAs, GPR120 initiates downstream signaling through two primary, distinct

pathways: the canonical Gαq/11 pathway and the β-arrestin 2-dependent pathway. These

pathways are often cell-type specific and mediate different physiological outcomes.

Gαq/11-Mediated Metabolic Signaling
In cell types like adipocytes and enteroendocrine cells, GPR120 primarily couples to the

Gαq/11 family of G proteins. This pathway is crucial for the metabolic effects of GPR120.

Activation: Binding of an agonist (e.g., DHA) to GPR120 induces a conformational change.

G Protein Coupling: The receptor activates the heterotrimeric G protein Gαq/11.

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of intracellular calcium ([Ca2+]i).

Downstream Effects: The rise in [Ca2+]i and activation of protein kinase C (PKC) by DAG

trigger various cellular responses, including the secretion of GLP-1 from L-cells and the

stimulation of glucose uptake in adipocytes via GLUT4 translocation. This pathway also

involves the activation of the ERK1/2 cascade.
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GPR120 Gαq/11-mediated metabolic signaling pathway.

β-Arrestin 2-Mediated Anti-Inflammatory Signaling
In macrophages, the potent anti-inflammatory effects of GPR120 are mediated by a G protein-

independent pathway involving β-arrestin 2 (β-arr2).

Ligand Binding & Recruitment: Upon activation by an omega-3 fatty acid, GPR120 recruits β-

arrestin 2 to the plasma membrane.

Internalization: The GPR120/β-arrestin 2 complex is internalized into an endosome.

Inhibition of Inflammatory Cascade: Pro-inflammatory signals from receptors like TLR4 and

TNFα typically activate the TAK1/TAB1 complex, leading to downstream activation of NF-κB

and JNK pathways. The internalized GPR120/β-arrestin 2 complex interacts with and

sequesters TAB1 (TGF-beta activated kinase 1 binding protein 1).

Anti-Inflammatory Effect: By sequestering TAB1, the complex prevents its interaction with

TAK1, thereby blocking the activation of the pro-inflammatory NF-κB and JNK signaling

cascades and producing a potent anti-inflammatory effect.
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GPR120 β-arrestin 2-mediated anti-inflammatory signaling.

Key Experimental Methodologies
Studying GPR120 gene regulation and function requires a range of molecular and cellular

biology techniques. Below are detailed protocols for key experiments.
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Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to identify the in vivo interaction between a specific protein (e.g., a

transcription factor like PPARγ) and a specific DNA region (e.g., the FFAR4 promoter).

Objective: To determine if PPARγ binds to the promoter region of the FFAR4 gene in

adipocytes.

Protocol:

Cell Culture and Cross-linking:

Culture adipocytes (e.g., differentiated 3T3-L1 cells) to ~80-90% confluency.

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-

link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubating for 5 minutes at room temperature.

Cell Lysis and Chromatin Shearing:

Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on

ice for 10 minutes.

Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal

sonication conditions must be empirically determined for each cell type and instrument.

Centrifuge the lysate to pellet cell debris; the supernatant contains the soluble chromatin.

Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour

at 4°C.

Set aside a small aliquot of the pre-cleared chromatin as "input" control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b536847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific

to the protein of interest (e.g., anti-PPARγ). A negative control using a non-specific IgG is

essential.

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4

hours at 4°C.

Washing and Elution:

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-

specifically bound chromatin.

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,

0.1 M NaHCO3).

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 4-

6 hours (or overnight).

Treat with RNase A and then Proteinase K to remove RNA and proteins.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Analysis:

Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to

amplify a specific region of the FFAR4 promoter.

Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample

relative to the input and IgG controls.
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Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Dual-Luciferase Reporter Assay
This assay is used to measure the activity of a gene's promoter in response to specific stimuli

or transcription factors.

Objective: To quantify the activity of the FFAR4 promoter in response to a PPARγ agonist.
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Protocol:

Plasmid Construction:

Clone the promoter region of the FFAR4 gene upstream of a Firefly luciferase reporter

gene in a suitable vector (e.g., pGL4 series).

A second plasmid containing a Renilla luciferase gene under the control of a constitutive

promoter (e.g., CMV or TK) is used as a transfection control.

Cell Transfection:

Co-transfect cells (e.g., HEK293 or a relevant adipocyte precursor cell line) with the

FFAR4 promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an

expression vector for PPARγ (if not endogenously expressed at sufficient levels). Use a

suitable transfection reagent.

Cell Treatment:

After 24 hours of transfection, treat the cells with the compound of interest (e.g.,

rosiglitazone, a PPARγ agonist) or a vehicle control for a specified period (e.g., 18-24

hours).

Cell Lysis:

Wash the cells with PBS and then add passive lysis buffer.

Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.

Luminometry:

Transfer the cell lysate to a luminometer plate.

Add the Firefly luciferase assay substrate to the lysate and measure the luminescence

(this is the experimental reading).

Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and

contains the substrate for Renilla luciferase) and measure the luminescence again (this is
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the control reading).

Data Analysis:

Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for

each sample.

Calculate the fold change in promoter activity by comparing the normalized luciferase

activity of the treated samples to the vehicle-treated control samples.
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Workflow for Dual-Luciferase Reporter Assay.
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Conclusion
GPR120 is a multifaceted receptor with critical roles in integrating metabolic and inflammatory

signals. Its expression is tightly regulated by key metabolic transcription factors like PPARγ,

and its activity is mediated through distinct, cell-specific Gαq/11 and β-arrestin 2 signaling

pathways. The high expression of GPR120 in adipose tissue and macrophages positions it as a

central node in the pathophysiology of obesity-related insulin resistance and chronic

inflammation. A thorough understanding of its gene regulation, expression patterns, and

signaling mechanisms, facilitated by the experimental protocols detailed herein, is essential for

the successful development of novel therapeutics targeting this receptor for the treatment of

metabolic diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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